N-(4-chlorophenyl)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanamide
Description
N-(4-Chlorophenyl)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a (2,4-dichlorobenzyl)oxyimino group at the β-position and a 4-chlorophenyl moiety at the amide nitrogen.
The oxyimino group introduces conformational rigidity, which may influence receptor interactions .
Properties
IUPAC Name |
(3Z)-N-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methoxyimino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O2/c17-12-3-5-14(6-4-12)21-16(22)7-8-20-23-10-11-1-2-13(18)9-15(11)19/h1-6,8-9H,7,10H2,(H,21,22)/b20-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQNMPRVUKVVFA-ZBKNUEDVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)C/C=N\OCC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a chlorinated phenyl group and an imino linkage that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Preliminary studies suggest the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It could affect pathways such as apoptosis and cell cycle regulation.
- Antimicrobial Properties : Potential fungicidal and bactericidal activities have been noted in various studies.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | K-562 leukemia cells | 0.086 | |
| Antifungal | Fusarium species | 0.075 | |
| Antiviral | Human Adenovirus | 0.27 | |
| Apoptosis Induction | Various cancer cell lines | 1.95 |
Case Studies
- Anticancer Activity : A study evaluated the compound against multiple cancer cell lines, including K-562 (leukemia) and MDA-MB-435 (melanoma). The results indicated significant cytotoxic effects with an IC50 value of 0.086 µM for K-562 cells, suggesting strong anticancer potential.
- Antifungal Efficacy : In vitro tests demonstrated that the compound exhibits potent antifungal activity against Fusarium species with an IC50 of 0.075 µM. This suggests its potential use in agricultural applications as a fungicide.
- Antiviral Properties : Research on human adenovirus revealed that the compound inhibits viral replication with an IC50 of 0.27 µM, indicating it may serve as a candidate for antiviral drug development.
Research Findings
Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Key findings include:
- Structure-Activity Relationship (SAR) : Variations in the substituents on the phenyl rings significantly impact the potency and selectivity of the compound against different biological targets.
- Synergistic Effects : Combining this compound with other agents has shown synergistic effects in inhibiting cancer cell growth, suggesting potential for combination therapies.
Scientific Research Applications
Chemistry
N-(4-chlorophenyl)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanamide serves as a versatile building block in organic synthesis. Researchers utilize it to develop more complex molecules through various chemical reactions, including:
- Substitution Reactions : The compound can participate in nucleophilic substitution reactions due to the presence of electrophilic sites.
- Coupling Reactions : It can be used in coupling reactions to synthesize larger, more complex organic frameworks.
The compound has been investigated for its potential biological activities, particularly in the areas of antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant inhibition against various bacterial strains. In vitro tests demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells. Mechanistic studies have revealed that it activates caspase pathways leading to programmed cell death. A notable study highlighted its efficacy against specific cancer cell lines, demonstrating reduced cell viability upon treatment.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its therapeutic potential:
- Drug Development : The compound is being evaluated for its role in developing new therapeutic agents targeting various diseases. Its structural features allow for modifications that could enhance efficacy and reduce toxicity.
- Mechanism of Action : Understanding how this compound interacts with biological targets is crucial. Preliminary findings suggest it may bind to specific enzymes or receptors involved in disease pathways, modulating their activity.
Case Study 1: Antitumor Effects
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, the compound exhibited notable inhibition zones in agar diffusion tests against both Gram-positive and Gram-negative bacteria. These results suggest its potential as a lead compound for developing new antibiotics.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Aromatic Rings
a) Chlorophenyl vs. Difluorophenyl
A close analogue, 3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(2,4-difluorophenyl)propanamide (CAS 320417-98-9), replaces the 4-chlorophenyl group with a 2,4-difluorophenyl moiety.
b) Dichlorobenzyloxyimino vs. Tetrahydro-2H-Pyran-2-yloxyimino
Compounds such as (E)-N-(3,4-dichlorobenzyl)-3-(4-methoxyphenyl)-2-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]propanamide () feature a cyclic ether substituent instead of dichlorobenzyl.
Modifications in the Propanamide Backbone
a) Bromine Substitution
2-Bromo-N-(4-chlorophenyl)propanamide () replaces the oxyimino group with a bromine atom at the α-position.
b) Thiophene and Quinoline Derivatives
N-(4-Chlorophenyl)-2-[[4-quinolinyl]oxy]propanamide () and 2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide () incorporate heterocyclic systems. These modifications enhance π-π stacking interactions, improving affinity for aromatic-rich binding pockets in enzymes or receptors .
a) Antiproliferative Activity
Compounds like (E)-3-(3-bromo-4-methoxyphenyl)-N-(pyridin-2-yl)-2-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]propanamide () demonstrate moderate antiproliferative effects, with chloro and methoxy groups enhancing cytotoxicity . The dichlorobenzyl group in the target compound may further improve activity by increasing hydrophobic interactions.
b) Antifungal and Antitubercular Potential
Dichloro-substituted chalcones and dihydropyrazoles () show that chlorine atoms at the 2,4-positions enhance antifungal activity. This trend likely extends to the target compound’s dichlorobenzyl group .
Comparative Data Table
Key Observations
- Chlorine Positioning: 2,4-Dichloro substitution (as in the target compound) optimizes lipophilicity and target engagement compared to mono- or tri-chlorinated analogues .
- Oxyimino vs.
- Heterocyclic Additions: Thiazole or quinoline substituents () improve binding to enzymes with aromatic residues but may reduce metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
